
des-Gln14-Ghrelin (rat)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Des-Gln14-Ghrelin (rat) is a peptide hormone that is derived from the rat ghrelin molecule. It is one of the most studied ghrelin molecules due to its unique properties and potential for use in scientific research. Ghrelin is a 28-amino acid peptide hormone that is produced in the stomach and is involved in a variety of biological processes, including the regulation of appetite, energy expenditure, and glucose metabolism. Des-Gln14-Ghrelin is a modified version of ghrelin in which the 14th amino acid, glutamine, has been removed. This modification has been shown to increase the potency of the ghrelin molecule, making it an attractive molecule for use in scientific research.
Aplicaciones Científicas De Investigación
1. Endocrine and Growth Hormone Secretion
Des-Gln14-Ghrelin, a peptide purified from the rat stomach, is identified as an endogenous ligand for the growth hormone secretagogue receptor (GHS-R). It is crucial for stimulating growth hormone release from the pituitary and regulates growth hormone release through two gastric peptides, ghrelin and des-Gln14-ghrelin (Hosoda et al., 2000).
2. Gastric Motility and Food Intake
Des-Gln14-Ghrelin is shown to stimulate gastric emptying in a dose-dependent manner, but it does not influence gastric acid secretion or affect the activity of the major gastric endocrine cell populations, including G cells, ECL cells, and D cells (Cour et al., 2004). It also plays a role in controlling food intake, as demonstrated in studies involving rats (Toshinai et al., 2006).
3. Cardiac Effects
Des-Gln14-Ghrelin exhibits significant effects on cardiac tissues. It demonstrates a negative inotropic effect on guinea pig papillary muscle, indicating a potential role in modulating cardiac contractility (Bedendi et al., 2003).
4. Pancreatic β-Cells and Diabetes Prevention
Research shows that des-acyl ghrelin fragments, including des-Gln14-Ghrelin, promote survival of pancreatic β-cells and human islet cells, preventing diabetes in certain experimental models (Granata et al., 2012).
5. Neurogenesis and Neural Activity
Des-Gln14-Ghrelin contributes to neurogenesis, particularly in the fetal spinal cord, suggesting a role in neural development (Sato et al., 2006). It also influences hypothalamic activity related to food intake and body weight regulation (Murakami et al., 2002).
6. Anti-Inflammatory Effects
Ghrelin, including des-Gln14-Ghrelin, demonstrates anti-inflammatory effects, particularly in human endothelial cells, which could have implications for conditions like atherosclerosis and other inflammatory states (Li et al., 2004).
7. Regulation of Gut Motility
Des-Gln14-Ghrelin, along with other ghrelin gene products, plays a significant role in regulating gut motility, influencing both gastric and duodenal movements (Asakawa et al., 2011).
Propiedades
Número CAS |
293735-04-3 |
|---|---|
Nombre del producto |
des-Gln14-Ghrelin (rat) |
Fórmula molecular |
C142H237N43O40 |
Peso molecular |
3186.719 |
InChI |
InChI=1S/C142H237N43O40/c1-8-9-10-11-15-45-114(197)225-76-103(181-130(213)100(73-186)162-111(192)71-148)132(215)177-98(69-82-32-13-12-14-33-82)128(211)176-97(68-79(4)5)127(210)180-102(75-188)138(221)183-64-29-42-105(183)134(217)171-92(50-55-113(195)196)124(207)178-99(70-83-72-156-77-159-83)129(212)170-90(47-52-109(150)190)123(206)165-84(34-16-21-56-143)117(200)160-80(6)115(198)164-89(46-51-108(149)189)122(205)167-88(39-26-61-157-141(152)153)119(202)166-86(36-18-23-58-145)118(201)169-91(49-54-112(193)194)125(208)179-101(74-187)131(214)168-87(37-19-24-59-146)120(203)172-93(38-20-25-60-147)136(219)185-66-31-44-107(185)139(222)184-65-30-41-104(184)133(216)161-81(7)116(199)163-85(35-17-22-57-144)121(204)175-96(67-78(2)3)126(209)173-94(48-53-110(151)191)137(220)182-63-28-43-106(182)135(218)174-95(140(223)224)40-27-62-158-142(154)155/h12-14,32-33,72,77-81,84-107,186-188H,8-11,15-31,34-71,73-76,143-148H2,1-7H3,(H2,149,189)(H2,150,190)(H2,151,191)(H,156,159)(H,160,200)(H,161,216)(H,162,192)(H,163,199)(H,164,198)(H,165,206)(H,166,202)(H,167,205)(H,168,214)(H,169,201)(H,170,212)(H,171,217)(H,172,203)(H,173,209)(H,174,218)(H,175,204)(H,176,211)(H,177,215)(H,178,207)(H,179,208)(H,180,210)(H,181,213)(H,193,194)(H,195,196)(H,223,224)(H4,152,153,157)(H4,154,155,158)/t80-,81-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-/m0/s1 |
Clave InChI |
GKDHXLGLEXRRSB-MVILVGDSSA-N |
SMILES |
CCCCCCCC(=O)OCC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CNC=N3)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)N6CCCC6C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CO)NC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



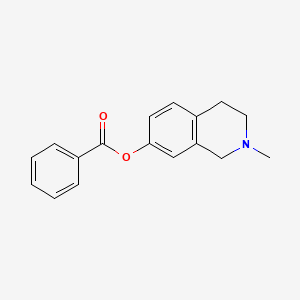
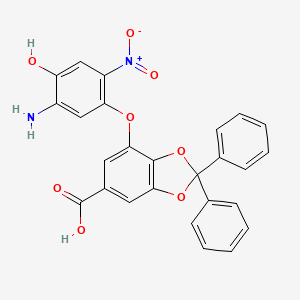
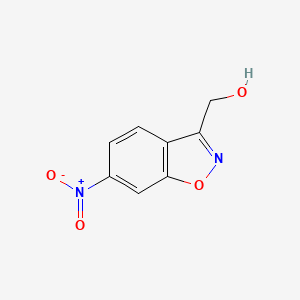
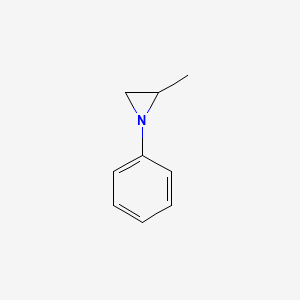
![DI[Tris(hydroxymethyl)aminomethane] oxalate](/img/structure/B561470.png)
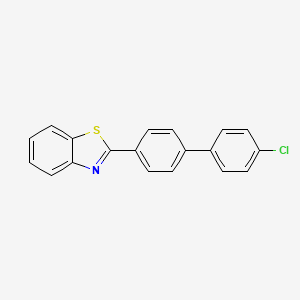
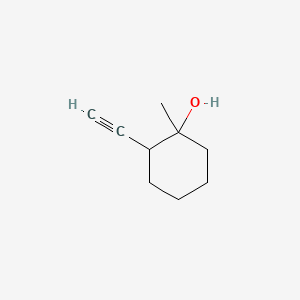
![5-Amino-N-methyl-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B561484.png)
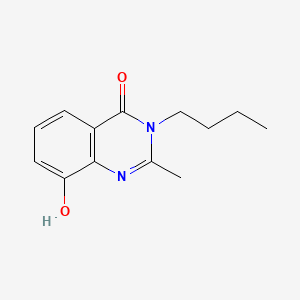
![Trilithium;3-[[7-[[4-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]diazenyl]-3-methylphenyl]diazenyl]-8-oxido-6-sulfonaphthalen-2-yl]amino]benzenesulfonate](/img/structure/B561487.png)
![Ethyl 3-[4-(acetyloxy)phenyl]propanoate](/img/structure/B561488.png)